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Compound of Interest

3-(4-Fluorophenyl)-2-
Compound Name:
methylpropanoic acid

cat. No.: B1339361

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to the limited availability of
published experimental data for this specific molecule, this guide presents predicted
spectroscopic values based on the analysis of the closely related compound, 3-(4-
Fluorophenyl)propanoic acid, and established principles of spectroscopic interpretation. The
information herein is intended to serve as a valuable resource for researchers and
professionals engaged in the synthesis, characterization, and application of this and similar
chemical entities.

Chemical Structure and Properties

e IUPAC Name: 3-(4-Fluorophenyl)-2-methylpropanoic acid[1]
e CAS Number: 22138-73-4[1]
e Molecular Formula: C1o0H11FO2[1]

e Molecular Weight: 182.19 g/mol [1]

Spectroscopic Data Summary
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The following tables summarize the predicted spectroscopic data for 3-(4-Fluorophenyl)-2-
methylpropanoic acid. These predictions are based on the known data for 3-(4-
Fluorophenyl)propanoic acid and the expected influence of the additional methyl group.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts and Coupling Constants

Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, H2)
-COOH 10.0-12.0 singlet (broad)
Ar-H (ortho to F) 7.10-7.25 triplet ~8.8
Ar-H (meta to F) 6.95-7.10 triplet ~8.8
-CH(CHs3)- 2.60-2.80 multiplet
2.85-3.05 _
-CHz- multiplet

(diastereotopic)

-CHs 1.15-1.30 doublet ~7.0

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted 3C NMR Chemical Shifts
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Carbon Atom

Predicted Chemical Shift (8, ppm)

-COOH

178 - 182

Ar-C (C-F)

160 - 164 (d, 1JCF = 245 Hz)

Ar-C (quaternary)

135 - 138 (d, *JCF = 3 Hz)

Ar-CH (ortho to F)

129 - 132 (d, 3JCF = 8 Hz)

Ar-CH (metato F)

115 - 118 (d, 2JCF = 21 Hz)

-CH(CHs)- 40 - 45
-CH:- 38-42
-CHs 15-20

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Predicted Absorption

Functional Group Intensity
Range (cm™?)
O-H stretch (Carboxylic Acid) 2500 - 3300 Broad
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 3000 Medium
C=0 stretch (Carboxylic Acid) 1700 - 1725 Strong
C=C stretch (Aromatic) 1500 - 1600 Medium
C-F stretch 1150 - 1250 Strong
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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miz Predicted Fragment lon
182 [M]* (Molecular lon)

137 [M - COOHJ*

109 [CoHaF-CH2]*

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data
for small organic molecules like 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. *H and 3C NMR

A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 = 0.00 ppm). The spectra are
recorded on a 400 MHz or 500 MHz NMR spectrometer. For *H NMR, a standard pulse
sequence is used. For 13C NMR, a proton-decoupled pulse sequence is typically employed to
simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid compound is placed directly on the ATR crystal,
and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a
range of 4000 to 400 cm~1. Alternatively, a KBr pellet can be prepared by grinding a small
amount of the sample with dry potassium bromide and pressing the mixture into a thin,
transparent disk.

Mass Spectrometry (MS)
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Mass spectra can be obtained using various ionization techniques. For a relatively small and
volatile molecule, Electron lonization (El) is a common method. The sample is introduced into
the mass spectrometer, often via a direct insertion probe or after separation by gas
chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-
charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized organic compound.

Compound Synthesis

Synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid

Purification (e.g., Crystallization, Chromatography)

ectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Data Intefpretatio

Structure Elucidation and Verification

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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